5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride
Description
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one hydrochloride is a spirocyclic compound featuring a benzyl-substituted nitrogen atom, an oxygen atom in the 2-position, and a ketone group at the 7-position. Its spiro[3.4]octane core combines a five-membered oxazolidinone ring fused to a four-membered azetidine-like ring. This structure confers unique conformational rigidity, making it a promising scaffold for drug discovery, particularly in targeting neurological and bacterial diseases .
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12-6-13(9-16-10-13)14(8-12)7-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWTWYHSZKIZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C12COC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a spiro[3.4]octane core with a γ-lactam (7-one) and tetrahydrofuran (2-oxa) ring system, substituted by a benzyl group at the 5-position. Key challenges include:
- Spirocycle Formation : Achieving regioselective cyclization to avoid linear byproducts.
- Benzyl Incorporation : Ensuring efficient N-alkylation without over-alkylation.
- Salt Formation : Optimizing hydrochloride precipitation for high purity.
Synthetic Routes and Methodological Breakdown
Spirocyclic Core Construction
The spiro[3.4]octane framework is typically synthesized via intramolecular cyclization. Two predominant strategies emerge:
Amino Alcohol Cyclocondensation
Amino alcohols serve as precursors for simultaneous lactam and ether formation. For example:
- Substrate Preparation : Reacting 4-aminobutan-1-ol with γ-keto esters under basic conditions (e.g., K$$2$$CO$$3$$) forms a hemiaminal intermediate.
- Cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) induces spiroannulation, yielding the 2-oxa-5-azaspiro[3.4]octan-7-one core.
Key Reaction :
$$
\text{4-Aminobutan-1-ol} + \text{γ-Keto Ester} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Spiro Intermediate} + \text{H}_2\text{O}
$$
Ring-Closing Metathesis (RCM)
For advanced substrates, RCM using Grubbs catalysts (e.g., G-II) constructs the spirocyclic system:
N-Benzylation Strategies
The benzyl group is introduced via nucleophilic substitution or reductive amination:
Alkylation with Benzyl Halides
- Conditions : Spiro intermediate, benzyl bromide, NaH in THF, 0°C to RT.
- Yield : 65–75% after column chromatography (SiO$$_2$$, hexane/EtOAc).
Mechanism :
$$
\text{Spiro Amine} + \text{BnBr} \xrightarrow{\text{NaH}} \text{5-Benzyl Intermediate} + \text{HBr}
$$
Reductive Amination
Optimization and Scalability
Cyclization Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 78 | 92 |
| DMF | 45 | 85 |
| THF | 62 | 88 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential applications across various domains:
Organic Synthesis
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules, particularly those that require spirocyclic frameworks.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Similar compounds have shown selective antibacterial effects against Gram-positive bacteria, indicating that this compound may possess similar properties. Studies suggest it could be effective against strains such as Bacillus subtilis while showing less efficacy against Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : Preliminary investigations suggest that the compound may interact with biological targets involved in cancer pathways, warranting further exploration into its mechanisms of action and therapeutic potential .
Medicinal Chemistry
The compound is being explored as a lead candidate in drug discovery due to its structural characteristics and biological activity. It may modulate enzyme activity or receptor binding, contributing to its therapeutic effects .
Case Studies
Several studies have highlighted the applications and effects of this compound:
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of spirocyclic compounds found that derivatives exhibited varying degrees of activity against different bacterial strains, suggesting a need for further investigation into structure-activity relationships (SAR) .
- Cancer Research : Preliminary data from cell line studies indicate that the compound may inhibit tumor growth through modulation of specific signaling pathways, making it a candidate for further preclinical studies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules with spirocyclic structures |
| Antimicrobial Activity | Potential effectiveness against Gram-positive bacteria |
| Anticancer Activity | Investigated for interactions with cancer-related pathways |
| Medicinal Chemistry | Explored as a lead compound in drug discovery efforts |
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:
Key Observations:
- Core Rigidity vs. Ring Size: The spiro[3.4]octane core (target compound) offers greater rigidity compared to spiro[3.5]nonane derivatives (e.g., Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate), which may influence binding affinity to biological targets .
- Substituent Effects : The 5-benzyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration for neurological applications. In contrast, the carboxylic acid derivative (CAS 138062-77-8) exhibits higher solubility, favoring pharmacokinetic optimization .
Biological Activity
5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented by the following SMILES notation: C1CC2(C1)CCN(C2)C(=O)OC . Its spirocyclic framework contributes to its biological activity by influencing molecular interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar spirocyclic structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of azaspiro compounds have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis while demonstrating lower efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds often fall within a range that suggests moderate antibacterial potential, warranting further exploration of their structure-activity relationships (SAR) .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers . The observed cytotoxicity often correlates with the presence of specific functional groups in the molecule, indicating that modifications could enhance its efficacy as an anticancer agent.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for their antibacterial action .
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death without significantly affecting normal cells .
- Modulation of Ion Channels : There is evidence suggesting that spirocyclic compounds can interact with ion channels, potentially affecting cellular excitability and signaling pathways .
Case Studies
Several studies have explored related compounds:
- Study on Antimicrobial Activity : A study demonstrated that certain azaspiro derivatives exhibited selective activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development .
- Anticancer Efficacy : Research on benzoxazole derivatives indicated that modifications could lead to enhanced selectivity and potency against cancer cells while reducing toxicity to normal cells .
Data Table: Biological Activities
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one hydrochloride?
Methodological Answer: Synthesis typically involves spiroannulation via intramolecular cyclization. Key steps include:
- Benzylation : Introduce the benzyl group using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Oxa-azaspiro Formation : Employ a [3+2] cycloaddition or ring-closing metathesis (RCM) to construct the spirocyclic core.
- Hydrochloride Salt Formation : Precipitate the product using HCl in anhydrous ether .
Q. Critical Parameters :
Q. How can structural confirmation of the spirocyclic core be reliably achieved?
Methodological Answer: Use orthogonal analytical techniques:
- NMR : Verify spiro connectivity via - and -NMR (e.g., quaternary carbons at δ 70–90 ppm for spiro junctions) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation.
- IR Spectroscopy : Confirm lactam carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydrochloride salt formation (N–H stretch at ~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer: Leverage density functional theory (DFT) to:
Q. Example Workflow :
DFT Optimization : Use B3LYP/6-31G(d) to model the spirocyclic structure.
Transition-State Analysis : Identify energy barriers for ring-opening reactions.
Experimental Correlation : Compare computational activation energies with Arrhenius plots from kinetic data .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurities. Mitigate via:
- Standardized Assays : Use validated protocols (e.g., NIH’s PubChem BioAssay) for IC₅₀ determination.
- Impurity Profiling : Quantify residual solvents or byproducts via GC-MS or LC-MS.
- Dose-Response Repetition : Test multiple batches to assess batch-to-batch variability .
Case Study :
A study reported conflicting IC₅₀ values (10 µM vs. 25 µM) for kinase inhibition. Re-analysis revealed residual DMSO (5%) in one batch suppressed activity. Repetition under anhydrous conditions aligned results .
Q. How can the compound’s environmental fate be evaluated in ecotoxicological studies?
Methodological Answer: Adopt the INCHEMBIOL framework :
Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
Toxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
Q. Key Metrics :
| Parameter | Test Method | Relevance |
|---|---|---|
| Hydrolysis Rate | pH 7.4 buffer, 25°C | Predicts environmental persistence |
| Bioaccumulation | BCF (bioconcentration factor) | Assesses ecological risk |
Q. What theoretical frameworks guide the design of derivatives with enhanced metabolic stability?
Methodological Answer: Link to the "Spirocyclic Metabolic Shielding" hypothesis:
- Steric Hindrance : Introduce substituents at the benzyl position to block cytochrome P450 oxidation.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce electron density at vulnerable sites.
- In Silico ADME Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Example :
Replacing the benzyl group with a 4-fluorobenzyl moiety increased metabolic half-life (t₁/₂) from 2.1 to 5.3 hours in rat liver microsomes .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
Methodological Answer: Variability stems from:
Q. Resolution :
| Factor | Optimization Strategy |
|---|---|
| Catalyst | Screen Ru-, Pd-, and Ni-based catalysts for spiroannulation efficiency |
| Workup | Replace aqueous washes with solid-phase extraction (SPE) for acid-sensitive intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
